β2-Adrenoceptor Binding Affinity of Racemic Bamethan vs. Salbutamol, Isoprenaline, and Norepinephrine
Racemic bamethan binds to the β2-adrenoceptor with an association constant (K_a) of (0.47 ± 0.04) × 10³ M⁻¹, determined by immobilized receptor affinity chromatography. This value is approximately 2.4-fold lower than salbutamol (1.11 ± 0.06 × 10³ M⁻¹), 3.5-fold lower than isoprenaline (1.66 ± 0.12 × 10³ M⁻¹), and 2.0-fold lower than norepinephrine (0.95 ± 0.03 × 10³ M⁻¹), establishing a quantitative rank order of receptor engagement strength . This measurement was validated against radioligand binding pK_d values and represents a class-level inference that applies to the racemic mixture; the contribution of the individual (R)-enantiomer to this net binding signal has not been separately reported.
| Evidence Dimension | β2-adrenoceptor binding affinity (association constant K_a, M⁻¹) |
|---|---|
| Target Compound Data | Racemic bamethan: K_a = (0.47 ± 0.04) × 10³ M⁻¹ |
| Comparator Or Baseline | Salbutamol: (1.11 ± 0.06) × 10³ M⁻¹; Isoprenaline: (1.66 ± 0.12) × 10³ M⁻¹; Norepinephrine: (0.95 ± 0.03) × 10³ M⁻¹; Methoxyphenamine: (0.43 ± 0.02) × 10³ M⁻¹ |
| Quantified Difference | Bamethan K_a is 2.4× lower than salbutamol, 3.5× lower than isoprenaline, and 2.0× lower than norepinephrine |
| Conditions | Immobilized β2-AR affinity chromatography; zonal elution method; validated against radioligand binding pK_d |
Why This Matters
This quantitative ranking enables procurement officers to select the appropriate β2-agonist for assays requiring a specific window of receptor engagement strength, avoiding the higher-affinity salbutamol or isoprenaline when intermediate binding is experimentally required.
- [1] Zhao X et al. Exploring drug–protein interactions using the relationship between injection volume and capacity factor. J Chromatogr A. 2014; doi:10.1016/j.chroma.2014.03.017. β2-AR binding constants: bamethane (0.47±0.04)×10³ M⁻¹, salbutamol (1.11±0.06)×10³, isoprenaline (1.66±0.12)×10³, norepinephrine (0.95±0.03)×10³. View Source
